molecular formula C5H10ClN3O B1395699 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-68-3

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride

Cat. No. B1395699
Key on ui cas rn: 686344-68-3
M. Wt: 163.6 g/mol
InChI Key: ZDFLBUBZFJAJFR-UHFFFAOYSA-N
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Patent
US07268133B2

Procedure details

To a solution of 2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one (I-3A-50c; 1.83 g, 4.80 mmol) in methanol/methylene chloride was added excess 1 M HCl in diethyl ether (10 ml). After stirring for 10 minutes, the solvent was removed, in vacuo, and the resultant hydrochloride salt was dissolved in methanol (50 ml). After the addition of 20% Pd(OH)2 on carbon (50% water; 1.1 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 22 hours. The reaction was filtered through a 0.45 μM disk, and then concentrated, in vacuo, to give a gummy solid. This material was triturated from methanol to afford I-3A-50d (450 mg, 47%) as a tan solid: +APcl MS (M+1) 127.9; 1H NMR (400 MHz, CD3OD) δ 4.51 (s, 2H), 4.41-4.33 (m, 4H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]2([C:21](=[O:22])[N:20]=[CH:19][N:18]2CC2C=CC=CC=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:30]>CO.C(Cl)Cl.C(OCC)C>[ClH:30].[CH2:15]1[C:16]2([C:21](=[O:22])[NH:20][CH2:19][NH:18]2)[CH2:17][NH:14]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)N(C=NC2=O)CC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed, in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant hydrochloride salt was dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
After the addition of 20% Pd(OH)2 on carbon (50% water; 1.1 g)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a 0.45 μM disk
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
CUSTOM
Type
CUSTOM
Details
This material was triturated from methanol
CUSTOM
Type
CUSTOM
Details
to afford I-3A-50d (450 mg, 47%) as a tan solid

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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